molecular formula C9H10O2S B12293472 2-(3-Cyclopropylthiophen-2-yl)acetic acid

2-(3-Cyclopropylthiophen-2-yl)acetic acid

Cat. No.: B12293472
M. Wt: 182.24 g/mol
InChI Key: QZTGSLSKFIFKMG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylthiophen-2-yl)acetic acid is a chemical compound with the molecular formula C9H10O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopropyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylthiophen-2-yl)acetic acid typically involves the reaction of 3-cyclopropylthiophene with acetic acid derivatives under specific conditions. One common method involves the N-acylation reaction, where 2-aminothiophene-3-carbonitrile is reacted with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(3-Cyclopropylthiophen-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)acetic acid
  • 3-Cyclopropylthiophene
  • 2-(3-Cyanothiophen-2-yl)acetic acid

Uniqueness

2-(3-Cyclopropylthiophen-2-yl)acetic acid is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

2-(3-Cyclopropylthiophen-2-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1369155-13-4
  • Molecular Formula : C₉H₉OS
  • Molecular Weight : 166.23 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.
  • Analgesic Effects : The compound has shown promise in pain relief, possibly through modulation of pain signaling pathways.
  • Antioxidant Properties : It may also exhibit antioxidant activities, which can contribute to cellular protection against oxidative stress.
  • Interaction with Biomolecules : The compound has been studied for its interactions with various biomolecules, indicating potential roles in cellular signaling and metabolic processes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve the following pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound may decrease the production of cytokines involved in the inflammatory response.
  • Modulation of Pain Receptors : It is hypothesized that the compound interacts with pain receptors in the nervous system to exert its analgesic effects.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in cytokine levels and improved clinical scores for inflammation-related symptoms .

Case Study 2: Analgesic Properties

In a controlled trial involving neuropathic pain models, the compound was administered to assess its analgesic properties. The findings revealed a notable decrease in pain perception among subjects treated with the compound compared to those receiving a placebo .

Data Summary

PropertyEffectReference
Anti-inflammatory ActivityDecreased cytokine levels
Analgesic EffectsReduced pain perception
Antioxidant PropertiesCellular protection

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(3-cyclopropylthiophen-2-yl)acetic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)5-8-7(3-4-12-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11)

InChI Key

QZTGSLSKFIFKMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC=C2)CC(=O)O

Origin of Product

United States

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